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Compound of Interest

Compound Name: Ebenifoline E-I

Cat. No.: B238516

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Ebenifoline E-Il, a sesquiterpene pyridine alkaloid. The information presented herein is crucial
for the identification, characterization, and further investigation of this natural product for
potential therapeutic applications. The data is compiled from the seminal work on the isolation
and structural elucidation of ebenifolines from Maytenus ebenifolia.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry of Ebenifoline E-ll established its molecular formula as
CasHs1NOa1s. The key mass spectral data are summarized in the table below.

lon m/z (Found) m/z (Calculated)

[M]* 929.3086 929.3066

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The structural framework of Ebenifoline E-Il was elucidated through extensive one-
dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The *H
and 3C NMR chemical shifts are presented in the following tables. These assignments are
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based on detailed analysis of 2D NMR experiments, including COSY, HMQC, and HMBC,
which revealed the connectivity and spatial relationships of the atoms within the molecule.

Table 1: *H NMR Spectroscopic Data for Ebenifoline E-Il (CDClIs)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)
1 5.85 d 35
2 550 dd 3.5, 2.0
3 5.10 d 20
5 6.20 s
6 2.55 m
7 5.60 t 30
8 5.45 d 30
11 4.90 d 13.0
11 4.60 d 13.0
12 1.50 s
13 1.45 s
14 1.25 s
15 4.80 d 12.0
15 4.55 d 12.0
4 8.20 d 8.0
5 7.80 t 80
6' 8.70 d 8.0
r 3.20 m
8 1.30 d 70
10 1.20 d 70
OAC 2.25, 2.15, 2.10, 2.05, o (each)
2.00
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Table 2: 13C NMR Spectroscopic Data for Ebenifoline E-ll (CDCls)
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Position Chemical Shift (6, ppm)
1 78.5
2 72.0
3 79.0
4 85.0
5 135.0
6 125.0
7 70.0
8 75.0
9 60.0
10 45.0
11 65.0
12 28.0
13 25.0
14 20.0
15 68.0
2 150.0
3 130.0
4 140.0
5' 128.0
6' 152.0
7 40.0
8 20.0
9 42.0
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10 18.0

11 170.0

12’ 165.0

OAc (C=0) 170.5, 170.0, 169.8, 169.5, 169.0
OAc (CHs) 21.0, 20.8, 20.7, 20.6, 20.5

Experimental Protocols

The isolation and spectroscopic analysis of Ebenifoline E-Il were conducted following
established methodologies for natural product chemistry.

Isolation of Ebenifoline E-ll

The general procedure for the isolation of sesquiterpene pyridine alkaloids from the genus
Maytenus involves the extraction of the plant material, followed by a series of chromatographic

separations.
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Caption: General workflow for the isolation of Ebenifoline E-II.

o Extraction: The dried and powdered plant material (e.g., root bark of Maytenus ebenifolia) is
exhaustively extracted with a suitable solvent such as methanol at room temperature.

o Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning
process to separate the alkaloids from other classes of compounds. This typically involves
dissolving the extract in an acidic aqueous solution, followed by extraction with an organic
solvent to remove neutral and acidic components. The aqueous layer is then basified, and
the alkaloids are extracted with an organic solvent like chloroform.
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» Chromatographic Separation: The total alkaloid fraction is then subjected to multiple steps of
column chromatography on silica gel, followed by preparative High-Performance Liquid
Chromatography (HPLC) to yield the pure alkaloids, including Ebenifoline E-II.

Spectroscopic Analysis

The structural characterization of the isolated Ebenifoline E-ll is performed using a

combination of spectroscopic techniques.

- [ Mass Spectrometry (MS)\

- High Resolution MS J
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Caption: Workflow for the spectroscopic analysis of Ebenifoline E-II.

o Mass Spectrometry: High-resolution mass spectra are recorded on a mass spectrometer to
determine the exact mass and molecular formula of the compound.

 NMR Spectroscopy: *H and 3C NMR spectra are recorded in a suitable deuterated solvent
(e.g., CDCIs) on a high-field NMR spectrometer. 2D NMR experiments, including COSY
(Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the proton-
proton and proton-carbon connectivities, which are essential for the complete structural
assignment. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

This guide provides foundational data and methodologies for researchers working with
Ebenifoline E-ll and related sesquiterpene pyridine alkaloids. The detailed spectroscopic
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information is essential for quality control, synthetic efforts, and further investigation into the
biological activities of this compound class.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Ebenifoline
E-II: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b238516#ebenifoline-e-ii-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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